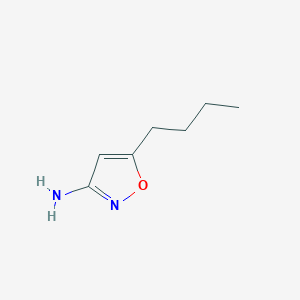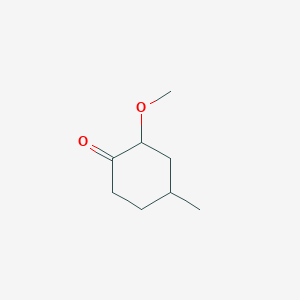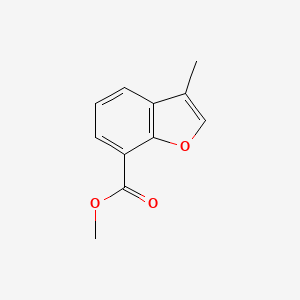
2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde” is a chemical compound . The molecule contains a total of 35 bonds, including 23 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic aldehyde, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of “2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde” includes several key features. It has 3 six-membered rings and 1 ten-membered ring. The molecule also contains 1 aliphatic ester, 1 aromatic aldehyde, and 1 aromatic ether .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde” are not available in the search results, related compounds have been studied. For instance, synthetic reactions of 2-oxo-2H-1-benzopyran-3-carbonitrile have been reported, which involve partial or complete cleavage of the starting material .作用機序
Target of Action
Similar compounds, such as coumarin derivatives, have been reported to interact with a variety of enzymes and receptors in organisms . For instance, they have been found to inhibit topoisomerase II and tyrosine kinase .
Mode of Action
It’s worth noting that coumarin derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, anti-hiv, antihyperlipidemic, and antitumor effects . These effects are likely due to the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Coumarin derivatives have been associated with a variety of physiological actions, including cns depressant activity, antifungal, and antibacterial activities . These actions suggest that the compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown potent inhibitory activity against gram-positive bacteria, gram-negative bacteria, and fungi . This suggests that the compound may have antimicrobial properties.
生化学分析
Biochemical Properties
2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound exhibits inhibitory effects on certain enzymes, such as tyrosine kinase and topoisomerase II, which are critical for cell signaling and DNA replication, respectively . These interactions suggest that this compound could be a potential candidate for therapeutic applications targeting these enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, this compound affects gene expression by altering the activity of transcription factors like NF-κB, leading to changes in the expression of genes involved in inflammation and apoptosis . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. For instance, its binding to tyrosine kinase results in the inhibition of phosphorylation events crucial for signal transduction . Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA polymerases, thereby affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting the overall metabolic flux and levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often found in the nucleus and mitochondria, where it can interact with DNA and mitochondrial enzymes, respectively. Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its function .
特性
IUPAC Name |
2-[(2-oxochromen-3-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-10-13-6-2-3-7-15(13)20-11-14-9-12-5-1-4-8-16(12)21-17(14)19/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGHUNIWQKXESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)COC3=CC=CC=C3C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566475 |
Source


|
| Record name | 2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142209-30-1 |
Source


|
| Record name | 2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B6603747.png)
![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)
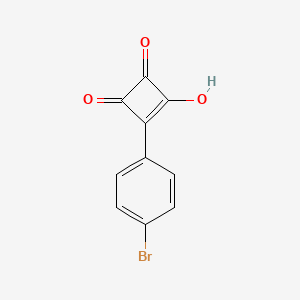
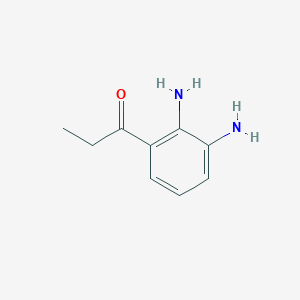

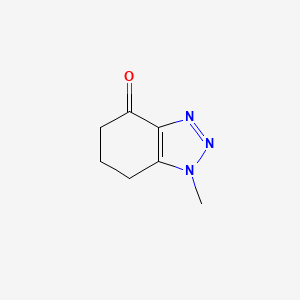
![3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6603799.png)
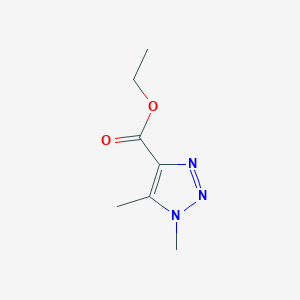
![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6603807.png)
![rac-tert-butylN-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans](/img/structure/B6603821.png)
![Acetamide, 2-chloro-N-[2-(2-chlorophenyl)ethyl]-](/img/structure/B6603823.png)
